

A Comparative Guide to the LRRK2 Inhibitor HG-10-102-01

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Compound of Interest

Compound Name: HG-10-102-01

Cat. No.: B15602763

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This guide provides a comprehensive comparison of the potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor, **HG-10-102-01**, with other relevant compounds. The data presented is based on published experimental findings, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its performance.

Quantitative Data Comparison

The following tables summarize the key quantitative data for **HG-10-102-01** and its comparators.

Table 1: In Vitro Potency of LRRK2 Inhibitors

Compound	Target	IC50 (nM)	Reference
HG-10-102-01	LRRK2 (wild-type)	20.3	[1][2][3]
HG-10-102-01	LRRK2 (G2019S mutant)	3.2	[1][2]
LRRK2-IN-1	LRRK2	-	[4]
CZC-25146	LRRK2	-	[4]

Note: Specific IC50 values for LRRK2-IN-1 and CZC-25146 were not detailed in the provided search results, but they are recognized as first-generation LRRK2 inhibitors.



Table 2: Cellular Activity of **HG-10-102-01** and a PROTAC Degrader

Compound	Cell Line	Assay	EC50 (nM)	Reference
HG-10-102-01	G2019S LRRK2 MEFs	Rab10 Phosphorylation Inhibition	110	[5]
HG-10-102-01	WT LRRK2 MEFs	Rab10 Phosphorylation Inhibition	214	[5]
XL01126	G2019S LRRK2 MEFs	Rab10 Phosphorylation Inhibition	~18	[5][6]
XL01126	WT MEFs	Rab10 Phosphorylation Inhibition	~71	[5][6]

Note: XL01126 is a PROTAC degrader derived from **HG-10-102-01**. The EC50 values for XL01126 are estimated from figures in the source material and show it to be approximately 6-fold and 3-fold more potent in G2019S and WT MEFs, respectively.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of **HG-10-102-01** against LRRK2 and other kinases was determined using in vitro kinase assays. While the specific proprietary assay details are not fully disclosed, a general protocol involves:

- Enzyme and Substrate Preparation: Recombinant LRRK2 enzyme (wild-type or mutant) and a suitable substrate are prepared in an assay buffer.
- Compound Dilution: HG-10-102-01 is serially diluted to a range of concentrations.



- Reaction Initiation: The kinase reaction is initiated by adding ATP.
- Incubation: The reaction mixture is incubated for a specified period at a controlled temperature.
- Detection: The level of substrate phosphorylation is quantified using methods such as radioactivity-based assays (e.g., ³²P-ATP) or fluorescence-based immunoassays.
- IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Cellular LRRK2 Phosphorylation Assay

The ability of **HG-10-102-01** to inhibit LRRK2 phosphorylation in cells was assessed using the following protocol:[2][4]

- Cell Culture: HEK293 cells stably expressing GFP-tagged wild-type or mutant LRRK2, mouse Swiss 3T3 cells, or mouse embryonic fibroblast (MEF) cells are cultured under standard conditions.
- Compound Treatment: Cells are treated with increasing concentrations of HG-10-102-01 (e.g., 0-3 μM) or DMSO as a vehicle control for 90 minutes.[2]
- Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
- Immunoblotting: Cell lysates are subjected to SDS-PAGE and transferred to a membrane.
 The membrane is then probed with primary antibodies specific for phosphorylated LRRK2 (at Ser910 and Ser935) and total LRRK2.
- Detection and Quantification: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified to determine the ratio of phosphorylated LRRK2 to total LRRK2.

In Vivo LRRK2 Inhibition in Mice

The brain penetrance and in vivo efficacy of **HG-10-102-01** were evaluated in mice:[2]

Animal Model: Male C57BL/6 mice are used for the study.



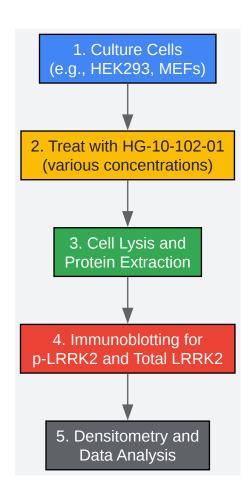
- Compound Administration: **HG-10-102-01** is administered via intraperitoneal (IP) injection at various doses (e.g., 10, 30, 50, and 100 mg/kg).
- Tissue Collection: At a specified time point after administration, tissues such as the brain, kidney, and spleen are collected.
- Protein Extraction and Analysis: Tissues are processed to extract proteins, and the levels of LRRK2 phosphorylation at Ser910 and Ser935 are analyzed by immunoblotting as described in the cellular assay protocol.

Visualizations LRRK2 Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway involving LRRK2 and the mechanism of inhibition by **HG-10-102-01**.







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